molecular formula C11H16ClNO3S B12190664 5-Chloro-2-pentyloxybenzenesulfonamide

5-Chloro-2-pentyloxybenzenesulfonamide

Cat. No.: B12190664
M. Wt: 277.77 g/mol
InChI Key: CDUXYGZGTLWMHE-UHFFFAOYSA-N
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Description

5-Chloro-2-pentyloxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the chloro and pentyloxy groups in the benzene ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-pentyloxybenzenesulfonamide typically involves the reaction of 5-chloro-2-hydroxybenzenesulfonamide with pentyloxy reagents under specific conditions. One common method is the use of triphosgene as a chlorination reagent, which facilitates the conversion of 3-acetyl-1-propanol to 5-chloro-2-pentanone . The reaction conditions, such as temperature, time, and solvent, are optimized to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-pentyloxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of substituted benzenesulfonamides.

Scientific Research Applications

5-Chloro-2-pentyloxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s antimicrobial properties make it a candidate for studying bacterial inhibition and resistance mechanisms.

    Medicine: Research into its potential as an antimicrobial agent is ongoing, with studies focusing on its efficacy against various pathogens.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-2-pentyloxybenzenesulfonamide involves the inhibition of specific enzymes or pathways in microorganisms. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria . This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylbenzenesulfonamide: Similar in structure but with a methyl group instead of a pentyloxy group.

    5-Chloro-2-ethoxybenzenesulfonamide: Contains an ethoxy group instead of a pentyloxy group.

    5-Chloro-2-propoxybenzenesulfonamide: Features a propoxy group in place of the pentyloxy group.

Uniqueness

The presence of the pentyloxy group in 5-Chloro-2-pentyloxybenzenesulfonamide provides unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from its analogs and potentially more effective in certain applications.

Properties

Molecular Formula

C11H16ClNO3S

Molecular Weight

277.77 g/mol

IUPAC Name

5-chloro-2-pentoxybenzenesulfonamide

InChI

InChI=1S/C11H16ClNO3S/c1-2-3-4-7-16-10-6-5-9(12)8-11(10)17(13,14)15/h5-6,8H,2-4,7H2,1H3,(H2,13,14,15)

InChI Key

CDUXYGZGTLWMHE-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N

Origin of Product

United States

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